3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a propanenitrile moiety. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its chemical identification is facilitated by the CAS Registry Number 1254177-56-4, which allows for easy reference in scientific literature and databases.
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile falls under the category of nitriles, specifically aliphatic nitriles, due to the presence of the propanenitrile group. It also contains heterocyclic components (furan) and aromatic systems (nitrophenyl), classifying it as a heteroaromatic compound.
The synthesis of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route includes:
The synthetic process may require specific reagents and conditions:
The molecular structure of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Key structural data include:
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can undergo several chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile largely depends on its application in biological systems. It may interact with various molecular targets such as enzymes or receptors:
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile has several important applications:
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is a structurally intricate molecule featuring a propanenitrile backbone substituted at the 2-position with a 4-nitrophenyl group and at the 3-position with a furan-2-yl moiety. The IUPAC name systematically describes this arrangement:
Key structural features include:
Table 1: Atomic Connectivity and Bonding
Atom Position | Bond Type | Connected Atoms | Key Properties |
---|---|---|---|
C1 (Nitrile) | Triple bond | N1 | Linear geometry, strong dipole |
C2 (Chiral center) | Single bonds | C1, C3, C₆H₄NO₂ | Tetrahedral geometry |
C3 (Aliphatic) | Single bonds | C2, Furyl-C2 | Flexible linker |
O1 (Furan) | Heteroatom | Within furan ring | Electron-donating, aromatic |
NO₂ (Nitro) | Electron sink | Phenyl ring | Resonance stabilization |
Spectroscopic characterization employs:
The compound emerged indirectly through methodological advances in nitrile and heterocyclic chemistry:
Unlike blockbuster pharmaceuticals, this compound lacks a documented medicinal use timeline. Its structural kinship to clinical kinase inhibitors (e.g., larotrectinib's pyrazolo[1,5-a]pyrimidine core) positions it as a research tool for probing structure-activity relationships (SAR) in anticancer agent design [2] [3].
This molecule exemplifies strategic hybridization of pharmacophores critical to modern medicinal chemistry:
Table 2: Role in Broader Nitrile and Heterocycle Chemistry
Chemical Context | Relevance | Example Compounds |
---|---|---|
Anticancer Agents | Nitriles enhance target binding; furan modulates lipophilicity | Pyrazolo[1,5-a]pyrimidines (CDK2/TRKA inhibitors) [2] |
Synthetic Intermediates | Nitrile group allows derivatization to amines, amides, or tetrazoles | 3-Hydroxy-2-methylene-3-arylpropanenitriles [5] |
Dual-target Inhibitors | Hybrid structures disrupt compensatory cancer pathways | Dinaciclib (pyrazolo[1,5-a]pyrimidine core) [2] |
Statistical analyses reveal nitrogen heterocycles occur in >60% of small-molecule drugs, with nitriles present in ~20% of kinase-targeted therapeutics [3]. The compound’s design aligns with trends favoring multitarget agents—e.g., simultaneous CDK2/TRKA inhibition reduces resistance in malignancies like breast or pancreatic cancers [2]. Its synthesis typically leverages:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1